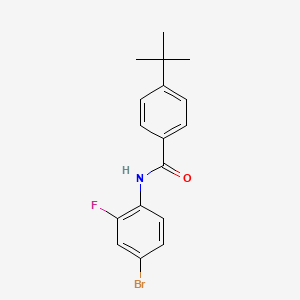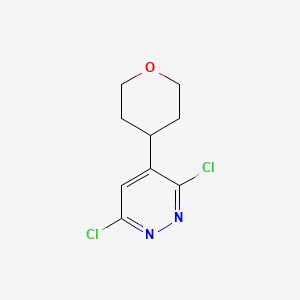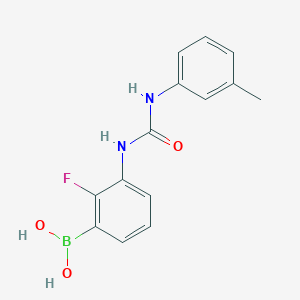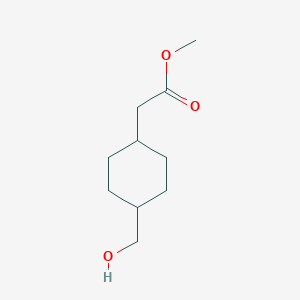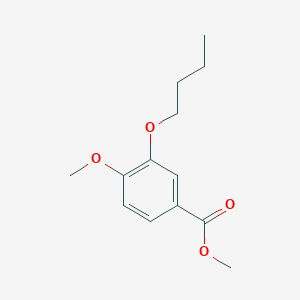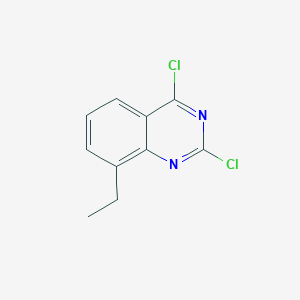
2,4-Dichloro-8-ethylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-8-ethylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-8-ethylquinazoline typically involves the following steps:
Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium to form 2,4-quinazoline diones.
Industrial Production Methods
For industrial-scale production, the method described above can be optimized to enhance yield and reduce production costs. The use of non-toxic solvents and accessible raw materials makes this method suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
2,4-Dichloro-8-ethylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The quinazoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dichloro-8-ethylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Uniqueness
2,4-Dichloro-8-ethylquinazoline is unique due to the specific arrangement of chlorine atoms and the ethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
2,4-dichloro-8-ethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-2-6-4-3-5-7-8(6)13-10(12)14-9(7)11/h3-5H,2H2,1H3 |
InChIキー |
YBXGGDCQCJGRNL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


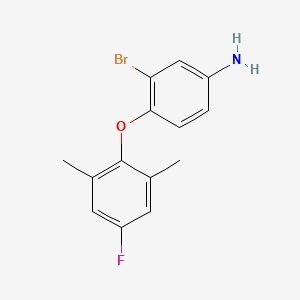
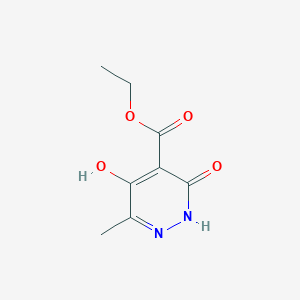
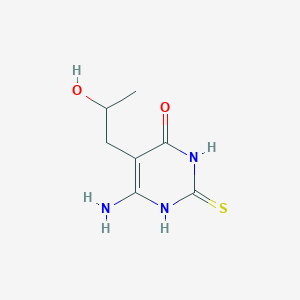
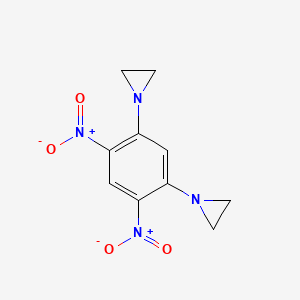
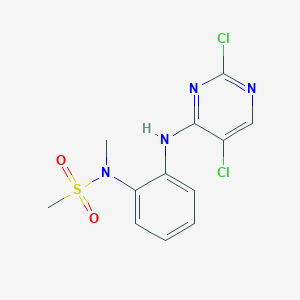
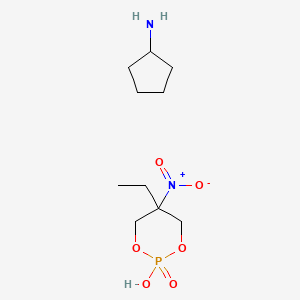
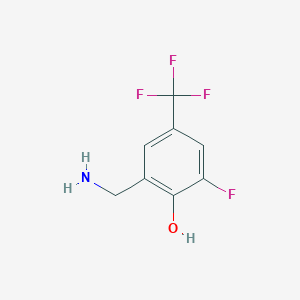
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
